3-(Hydroxymethyl)-4-methylphenol

Descripción general

Descripción

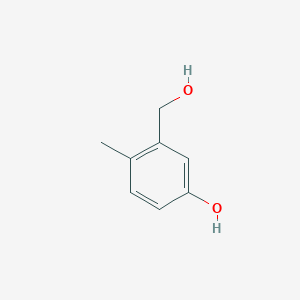

3-(Hydroxymethyl)-4-methylphenol is an organic compound with the molecular formula C8H10O2 It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 4-methylphenol (p-cresol) using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product through electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

3-(Hydroxymethyl)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-methylsalicylic acid.

Reduction: The compound can be reduced to form 4-methylbenzyl alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxymethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: 4-Methylsalicylic acid

Reduction: 4-Methylbenzyl alcohol

Substitution: Various substituted phenols depending on the reagents used

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-(Hydroxymethyl)-4-methylphenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of fesoterodine , a muscarinic antagonist used to treat urinary incontinence. Fesoterodine is a prodrug that converts into tolterodine, which has been shown to have superior pharmacokinetic properties compared to existing treatments like oxybutynin and tolterodine itself .

Table 1: Key Pharmaceutical Compounds Derived from this compound

| Compound Name | Use | Mechanism of Action |

|---|---|---|

| Fesoterodine | Treatment of urinary incontinence | Muscarinic receptor antagonist |

| Tolterodine | Treatment of overactive bladder | Muscarinic receptor antagonist |

| Butylated Hydroxytoluene (BHT) | Antioxidant in food and cosmetics | Free radical scavenger |

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in various industrial applications, particularly in the production of polymers and resins. It acts as a precursor for phenolic resins, which are widely used in adhesives, coatings, and composite materials.

Case Study: Phenolic Resins Production

A study highlighted the use of this compound in synthesizing phenolic resins through the reaction with formaldehyde. These resins exhibit excellent thermal stability and mechanical strength, making them suitable for high-performance applications in automotive and aerospace industries .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it effective as a disinfectant and preservative. Its mechanism involves disrupting bacterial cell membranes, which is crucial for developing bactericides.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 15 |

| Escherichia coli | 1.0 | 20 |

| Pseudomonas aeruginosa | 0.75 | 18 |

Material Science Applications

In material science, this compound is used to create advanced materials such as carbon nanotubes. Recent innovations have demonstrated its utility in producing high-quality carbon nanotubes without altering their surface properties, which is essential for maintaining their electrical conductivity .

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)-4-methylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylphenol (p-Cresol): Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

3-Hydroxymethylphenol: Similar structure but lacks the methyl group, affecting its reactivity and applications.

4-Hydroxymethylphenol: Similar structure but with the hydroxymethyl group in a different position, leading to different chemical properties.

Uniqueness

3-(Hydroxymethyl)-4-methylphenol is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

3-(Hydroxymethyl)-4-methylphenol, also known as p-Hydroxymethyl-4-methylphenol , is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a hydroxymethyl group (-CH2OH) attached to a methyl-substituted phenolic ring, which contributes to its unique reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems.

- Mechanism : The compound's hydroxyl groups can donate electrons to free radicals, stabilizing them and terminating the chain reaction of oxidative damage.

- Studies : A study demonstrated that this compound effectively scavenges free radicals in vitro, suggesting its potential as a therapeutic agent in conditions associated with oxidative stress .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens.

- Activity Against Bacteria : It has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 15.6 to 62.5 µg/mL for these strains, indicating moderate antibacterial activity .

- Fungal Activity : The compound also exhibited antifungal properties, although these were less pronounced compared to its antibacterial effects. MIC values against certain fungi were reported at approximately 31.2 µg/mL .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been investigated, particularly in models of chronic inflammation.

- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Research Findings : In vitro studies showed a reduction in the levels of TNF-alpha and IL-6 when cells were treated with this compound, suggesting its utility in managing inflammatory diseases .

Case Studies

- Case Study on Antioxidant Activity :

- Clinical Application in Wound Healing :

Data Tables

Propiedades

IUPAC Name |

3-(hydroxymethyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-2-3-8(10)4-7(6)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPRAIIIFOIDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.